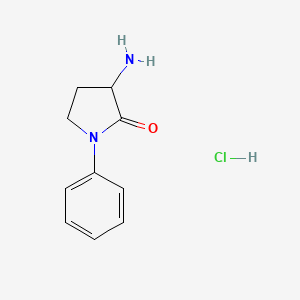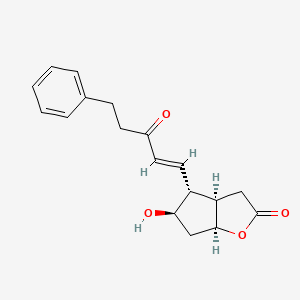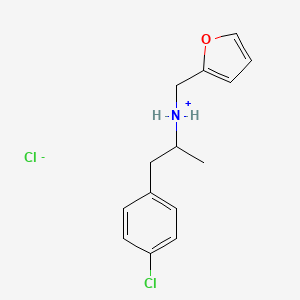
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride is a chemical compound with the molecular formula C14-H16-Cl-N-O.Cl-H and a molecular weight of 286.22 . This compound is known for its unique structure, which includes a furfurylamine moiety linked to a p-chloro-alpha-methylphenethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride typically involves the reaction of p-chloro-alpha-methylphenethylamine with furfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a similar structure but lacking the furfuryl and chloro substituents.
N-methylphenethylamine: A methylated derivative with different chemical properties.
Furfurylamine: A compound with a furfuryl group but lacking the phenethyl moiety.
These comparisons highlight the unique structural features and chemical properties of this compound, which contribute to its distinct applications and reactivity.
Properties
CAS No. |
14898-09-0 |
|---|---|
Molecular Formula |
C14H17Cl2NO |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)propan-2-yl-(furan-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-11(16-10-14-3-2-8-17-14)9-12-4-6-13(15)7-5-12;/h2-8,11,16H,9-10H2,1H3;1H |
InChI Key |
FLCXSGRXVJKPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)[NH2+]CC2=CC=CO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
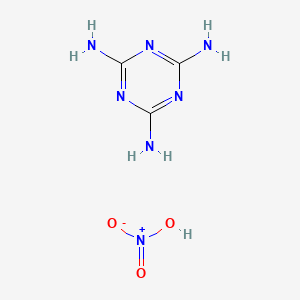
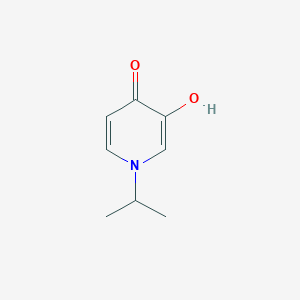
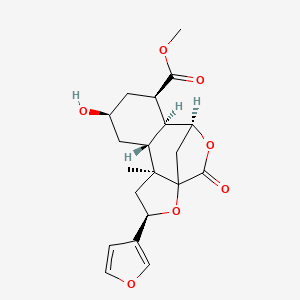

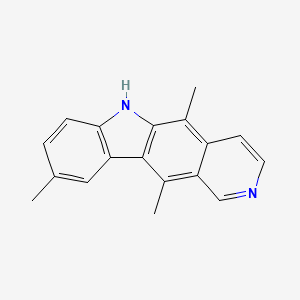

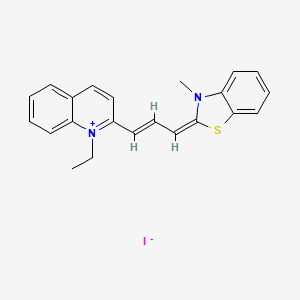
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
